Physostigmine salicylate
Overview
Description
Toxicity Study of Continuous Administration
Continuous administration of physostigmine salicylate has been shown to induce dose-dependent toxicities in guinea pigs, including body weight loss, decreased water consumption, tremors, decreased body temperatures, and mortality. The study also noted that the drug caused down-regulation of muscarinic receptors in the striata of guinea pigs, suggesting potential long-term effects on the nervous system .
Enhanced Stability in Submicron O/W Emulsion
Research into the stability of physostigmine salicylate in submicron oil/water (o/w) emulsions revealed that the drug's chemical stability is highly pH-dependent. The emulsions provided a protective effect, likely due to the interaction of physostigmine with phospholipids at the oil-water interface, which prevented rapid degradation observed in aqueous solutions .
Injectable Controlled Release Delivery System
An injectable emulsion system for physostigmine salicylate was developed to control drug release. The study found that a combination of anionic and non-ionic surfactants was necessary to create stable emulsions. The presence of physostigmine altered the zeta potential of the emulsion droplets, indicating changes in surface charge that could affect drug release and stability .
Enantioselective Synthesis
The enantioselective synthesis of (-)-physostigmine was achieved using chiral sulfoxides. This synthesis is significant as it introduces a method for asymmetric induction, which is crucial for producing the therapeutically active enantiomer of physostigmine .
Effects on Serotonin Uptake
Physostigmine salicylate was found to influence serotonin uptake in human blood platelets, causing a significant decrease in the maximum velocity (Vmax) of serotonin uptake without affecting the affinity constant (Km). This suggests that physostigmine may modulate serotonin uptake through cholinergic mechanisms, which could have implications for understanding and treating depression .
In Vitro Release and Intestinal Absorption
The in vitro release of physostigmine salicylate from submicron emulsions showed a biphasic release pattern, suggesting sustained release. However, in vivo absorption studies in rats did not correlate with the in vitro findings, indicating that the emulsion did not significantly alter the absorption of physostigmine in the mid jejunum, where absorption was maximal .
Transdermal Penetration Kinetics
The study of transdermal penetration of physostigmine salicylate revealed that the ion pair of physostigmine and salicylate showed differential diffusion across human skin, with salicylate having a higher flux. This suggests that the physostigmine salicylate ion pair may undergo ionization and separate diffusion after partitioning into the skin .
Reversal of Central Anticholinergic Syndrome
Physostigmine salicylate has been used effectively as an antidote to intoxication with centrally active anticholinergic agents. It was able to reverse symptoms such as confusion, agitation, hallucinations, stupor, ataxia, and dysarthria in patients, indicating its potential therapeutic use in cases of anticholinergic intoxication .
Treatment of Tricyclic Antidepressant Overdosage
The use of physostigmine salicylate in treating tricyclic antidepressant overdosage has been questioned due to the occurrence of convulsions and severe cholinergic manifestations in some patients, along with the short duration of its beneficial effects. These findings suggest that physostigmine may not be suitable for routine management of tricyclic antidepressant poisoning .
Scientific Research Applications
1. Treatment in Septic Shock
- Research Focus: Physostigmine salicylate's role in managing septic shock due to intra-abdominal infections was evaluated. A pilot trial found that its administration was well-tolerated and indicated potential benefits in improving mean Sequential Organ Failure Assessment (SOFA) scores and reducing hemodynamic instability (Pinder et al., 2019).
2. Alzheimer's Disease Treatment
- Research Focus: Extended-release physostigmine salicylate was tested in subjects with mild-to-moderate Alzheimer's disease. The study showed that physostigmine-treated subjects had better scores on cognitive tests compared to placebo-treated subjects, indicating its potential benefit in Alzheimer's disease management (van Dyck et al., 2000).
3. Pharmacokinetic/Pharmacodynamic Study
- Research Focus: In a study involving patients with perioperative septic shock, the pharmacokinetics and pharmacodynamics of physostigmine salicylate were explored. The study aimed to build a population pharmacokinetic model for physostigmine and evaluate its concentration-response relationship in this setting (Pinder et al., 2019).
4. Transdermal Drug Delivery
- Research Focus: The feasibility of electrically assisted transdermal drug delivery of physostigmine through human skin was studied. This approach may offer a more effective way of delivering physostigmine, bypassing issues related to oral delivery (Rowland & Chilcott, 2000).
5. Therapeutic Effects in Systemic Inflammation
- Research Focus: Physostigmine was studied for its effects on hemodynamics during systemic inflammation. The findings showed that physostigmine could improve both macrocirculation and microcirculation in this context (Effenberger-Neidnicht et al., 2018).
6. Physostigmine in Neurological Disorders
- Research Focus: A review detailed the pharmacokinetics, pharmacological, and toxicological activities of physostigmine, a parasympathomimetic plant alkaloid isolated from Physostigma venenosum. It highlighted its application in treating neurological disorders like Alzheimer's disease and glaucoma (Batiha et al., 2020).
Safety And Hazards
Physostigmine Salicylate is a poison by ingestion, subcutaneous, intramuscular, intravenous, and intraperitoneal routes . It may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, increased urination or bowel movements, stomach cramps, severe or worsening nausea or vomiting, increased sweating, blurred vision, and excessive saliva in your mouth . It is crucial to seek medical attention promptly if someone is suspected of having anticholinergic toxicity to prevent complications and ensure appropriate treatment .
Future Directions
Physostigmine is useful in the treatment of anticholinergic toxicity and can potentially prevent a patient from being intubated and receiving large amounts of sedatives . The FDA has allowed for the temporary importation of Anticholium® (physostigmine salicylate) due to physostigmine shortages . It is also used to reverse neuromuscular blocking . It has been shown to improve long-term memory , and was once explored as a therapy for Alzheimer’s disease .
properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZTANVBDFOF-PBCQUBLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883232 | |
Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Physostigmine salicylate | |
CAS RN |
57-64-7 | |
Record name | (-)-Physostigmine salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Physostigmine salicylate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Physostigmine salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Physostigmine salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYSOSTIGMINE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.